molecular formula C13H21NO B11946929 2-[(Diethylamino)methyl]-3,6-dimethylphenol CAS No. 6630-03-1

2-[(Diethylamino)methyl]-3,6-dimethylphenol

Katalognummer: B11946929
CAS-Nummer: 6630-03-1
Molekulargewicht: 207.31 g/mol
InChI-Schlüssel: HMLGJNITDIMQCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(Diethylamino)methyl]-3,6-dimethylphenol is an organic compound with a complex structure that includes a phenol group substituted with diethylamino and methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Diethylamino)methyl]-3,6-dimethylphenol typically involves the reaction of 3,6-dimethylphenol with diethylamine in the presence of formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 3,6-dimethylphenol, diethylamine, and formaldehyde.

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, at a temperature range of 50-70°C.

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(Diethylamino)methyl]-3,6-dimethylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are employed.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and alcohols.

    Substitution: Halogenated phenols and other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-[(Diethylamino)methyl]-3,6-dimethylphenol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-[(Diethylamino)methyl]-3,6-dimethylphenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,6-Dimethylphenol: A simpler phenol derivative with similar chemical properties but lacking the diethylamino group.

    2-(Diethylamino)ethyl methacrylate: A related compound used in polymer chemistry.

Uniqueness

2-[(Diethylamino)methyl]-3,6-dimethylphenol is unique due to the presence of both diethylamino and methyl groups on the phenol ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications that require specific reactivity and functionality.

Eigenschaften

CAS-Nummer

6630-03-1

Molekularformel

C13H21NO

Molekulargewicht

207.31 g/mol

IUPAC-Name

2-(diethylaminomethyl)-3,6-dimethylphenol

InChI

InChI=1S/C13H21NO/c1-5-14(6-2)9-12-10(3)7-8-11(4)13(12)15/h7-8,15H,5-6,9H2,1-4H3

InChI-Schlüssel

HMLGJNITDIMQCI-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CC1=C(C=CC(=C1O)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.